molecular formula C14H19ClN2O2 B1527083 2-(2-Propyl-1H-benzimidazol-1-yl)butanoic acid hydrochloride CAS No. 1349708-62-8

2-(2-Propyl-1H-benzimidazol-1-yl)butanoic acid hydrochloride

Cat. No. B1527083
CAS RN: 1349708-62-8
M. Wt: 282.76 g/mol
InChI Key: IEHLVEYXSAAEAZ-UHFFFAOYSA-N
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Description

2-(2-Propyl-1H-benzimidazol-1-yl)butanoic acid hydrochloride, or 2-Propylbenzimidazole-1-butanoic acid hydrochloride (2PBBH), is an organic compound that has recently been studied for its potential use in a variety of applications. It is a white, crystalline solid that is soluble in water and has a melting point of approximately 200°C. 2PBBH is a member of the benzimidazole family, which is a class of compounds known for their diverse biological activities.

Scientific Research Applications

Corrosion Inhibition

Benzimidazole derivatives, including 2-(2-Propyl-1H-benzimidazol-1-yl)butanoic acid hydrochloride, have been studied for their inhibitive action against the corrosion of metals. Khaled (2003) investigated the efficiency of benzimidazole compounds in inhibiting iron corrosion in hydrochloric acid solutions, demonstrating their potential as corrosion inhibitors (Khaled, 2003). Similarly, Ammal, Prasad, and Joseph (2018) explored the anticorrosion characteristics of different benzimidazole derivatives, including 2-(2-propyl-1H-benzimidazol-1-yl) acethydrazide, towards mild steel in hydrochloric acid (Ammal, Prasad & Joseph, 2018).

Antimicrobial Activity

Benzimidazole derivatives have also been explored for their antimicrobial properties. Wen et al. (2016) synthesized N-alkylated benzimidazole derivatives and evaluated their inhibitory activity against various bacteria, highlighting the potential of these compounds in antimicrobial applications (Wen et al., 2016).

Cancer Research

Benzimidazole-based compounds have been studied in the context of cancer research. Paul et al. (2015) synthesized new benzimidazole-containing compounds and evaluated their DNA binding, cellular DNA lesion, and cytotoxicity against various cancer cell lines, indicating their potential in anticancer therapies (Paul et al., 2015).

Anticonvulsant Properties

Research has also been conducted on benzimidazole derivatives for their potential in treating epilepsy. Shaharyar et al. (2016) synthesized and evaluated various benzimidazole derivatives for their anticonvulsant activity, suggesting their use in developing new treatments for seizures (Shaharyar et al., 2016).

properties

IUPAC Name

2-(2-propylbenzimidazol-1-yl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c1-3-7-13-15-10-8-5-6-9-12(10)16(13)11(4-2)14(17)18;/h5-6,8-9,11H,3-4,7H2,1-2H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHLVEYXSAAEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1C(CC)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Propyl-1H-benzimidazol-1-yl)butanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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